molecular formula C15H14O2 B13991610 3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one CAS No. 87937-62-0

3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one

Katalognummer: B13991610
CAS-Nummer: 87937-62-0
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: UHJFOSDPLGVYGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one: is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound features a benzopyran ring system fused with a phenyl group, making it a valuable molecule in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as halogens, acids, or bases are used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-viral activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It may act by:

    Inhibiting Enzymes: The compound can inhibit specific enzymes involved in disease pathways.

    Modulating Receptors: It may bind to and modulate the activity of certain receptors in the body.

    Altering Gene Expression: The compound can influence the expression of genes related to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Coumarin: A structurally related compound with similar biological activities.

    Chromone: Another benzopyran derivative with diverse applications.

    Flavonoids: A group of naturally occurring compounds with a benzopyran ring system.

Uniqueness

3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the resulting biological activities. Its phenyl group and tetrahydrobenzopyran ring system confer distinct properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

87937-62-0

Molekularformel

C15H14O2

Molekulargewicht

226.27 g/mol

IUPAC-Name

3-phenyl-5,6,7,8-tetrahydrochromen-2-one

InChI

InChI=1S/C15H14O2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-3,6-7,10H,4-5,8-9H2

InChI-Schlüssel

UHJFOSDPLGVYGP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C=C(C(=O)O2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.